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Compound Name: (S,R)-CFT8634

Cat. No.: B10829258

Audience: Researchers, scientists, and drug development professionals.
Introduction

Bromodomain-containing protein 9 (BRD?9) is a key component of the non-canonical BAF
(ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene
expression.[1][2][3] In certain cancers, such as synovial sarcoma and SMARCB1-null tumors,
malignant cells exhibit a dependency on BRD9 for their proliferation and survival.[4][5]
CFT8634 is a potent and selective orally bioavailable heterobifunctional molecule, known as a
BIiDAC™ (Bifunctional Degradation Activating Compound), that targets BRD9 for degradation.
This molecule works via the PROTAC (Proteolysis Targeting Chimera) mechanism, offering a
powerful therapeutic strategy to eliminate the target protein rather than just inhibiting it.

This document provides a detailed protocol for performing a Western blot to measure the dose-
dependent degradation of BRD9 in cancer cell lines upon treatment with CFT8634.

Mechanism of Action

CFT8634 is designed to induce the selective degradation of BRD9 through the ubiquitin-
proteasome system. One end of the molecule binds to the BRD9 protein, while the other end
recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the formation of a
ternary complex, leading to the polyubiquitination of BRD9. The ubiquitinated BRD9 is then
recognized and degraded by the 26S proteasome, resulting in its clearance from the cell.
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Caption: Mechanism of CFT8634-induced BRD9 degradation.

Quantitative Data Summary

CFT8634 induces potent, rapid, and selective degradation of BRD9 in relevant cancer cell
lines. The following table summarizes key quantitative metrics from preclinical studies.

. Dmax (% : :
Cell Line Cancer Type DC50 (nM) . Time Point
Degradation)
Synovial
HSSYII ~2.7 >95% 4 hours
Sarcoma
Synovial N
Yamato-SS ~3 >95% Not Specified
Sarcoma
G-401 Rhabdoid Tumor  ~5 >95% Not Specified

o DC50: The concentration of the compound that results in 50% degradation of the target
protein.

o Dmax: The maximum percentage of protein degradation observed. Data is compiled from
publicly available preclinical data for CFT8634.

Experimental Workflow

The overall workflow for the Western blot protocol involves several sequential stages, from cell
culture and treatment to data analysis.
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Caption: Western blot experimental workflow.
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Detailed Protocol: Western Blot for BRD9
Degradation

This protocol details the steps to assess BRD9 protein levels in a synovial sarcoma cell line
(e.g., HSSYII) following treatment with CFT8634.

1. Materials and Reagents

e Cell Line: HSSYII (Synovial Sarcoma) or other relevant SMARCB1-perturbed cell line.

e Compound: CFT8634 (prepare stock solution in DMSO, e.g., 10 mM).

» Buffers and Reagents:

[¢]

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
Phosphate-Buffered Saline (PBS), ice-cold.

RIPA Lysis Buffer (or other suitable lysis buffer) supplemented with fresh protease and
phosphatase inhibitor cocktails.

BCA Protein Assay Kit.

4x Laemmli Sample Buffer.

Tris-Glycine SDS-PAGE Gels (e.g., 4-15% gradient).
PVDF membrane.

Transfer Buffer.

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20
(TBST).

Primary Antibodies:

» Rabbit anti-BRD9 antibody.
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» Mouse anti-GAPDH or anti-f3-actin antibody (for loading control).

o Secondary Antibodies:
» HRP-conjugated Goat anti-Rabbit 1gG.
» HRP-conjugated Goat anti-Mouse IgG.
o Enhanced Chemiluminescence (ECL) Substrate.
. Cell Culture and Treatment
Culture HSSYII cells according to standard protocols.

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of
harvest.

Allow cells to adhere overnight.

Prepare serial dilutions of CFT8634 in fresh culture medium. A suggested dose range to
observe a full dose-response curve is 0.1 nM to 1000 nM (e.g., 0, 0.1, 1, 3, 10, 30, 100, 1000
nM). Include a DMSO-only vehicle control.

Aspirate the old medium and replace it with the medium containing the different
concentrations of CFT8634.

Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours). A 4-hour time point is
often sufficient to observe significant degradation.

. Cell Lysis and Protein Quantification
After incubation, place the culture plates on ice.
Aspirate the medium and wash the cells twice with ice-cold PBS.
Add 100-150 pL of ice-cold lysis buffer (with inhibitors) to each well.

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge
tube.
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Agitate the lysates for 30 minutes at 4°C (e.g., on a rotator).
Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Determine the protein concentration of each lysate using a BCA assay according to the
manufacturer's instructions.

. Sample Preparation and SDS-PAGE
Normalize the protein concentration for all samples with lysis buffer.
Prepare samples for loading by mixing 15-30 ug of protein with 4x Laemmli sample buffer.
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

Load the prepared samples into the wells of a Tris-Glycine SDS-PAGE gel, along with a
protein ladder.

Run the gel according to the manufacturer's specifications until the dye front reaches the
bottom.

. Protein Transfer (Western Blotting)

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry
transfer system.

After transfer, confirm successful transfer by staining the membrane with Ponceau S.
Destain the membrane with TBST.
. Immunoblotting and Detection

Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle
agitation.
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Incubate the membrane with the primary antibody (e.g., anti-BRD9) diluted in Blocking Buffer
overnight at 4°C. Optimal antibody dilution should be determined empirically.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in
Blocking Buffer for 1 hour at room temperature.

Wash the membrane again three times with TBST for 10 minutes each.

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the
membrane.

Capture the chemiluminescent signal using a digital imaging system.

If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or -actin)
by repeating steps 2-7 with the appropriate primary and secondary antibodies.

. Data Analysis

Use image analysis software (e.g., ImageJ) to quantify the band intensity for BRD9 and the
loading control in each lane.

Normalize the BRD9 band intensity to the corresponding loading control band intensity.

Calculate the percentage of BRD9 remaining relative to the vehicle (DMSO) control for each
CFT8634 concentration.

o % BRD9 Remaining = (Normalized BRD9 signal / Normalized Vehicle Signal) x 100

Plot the percentage of remaining BRD9 against the log of the CFT8634 concentration to
generate a dose-response curve and calculate the DC50 value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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